molecular formula C38H28N6O3 B14151054 4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide) CAS No. 304885-56-1

4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)

Cat. No.: B14151054
CAS No.: 304885-56-1
M. Wt: 616.7 g/mol
InChI Key: HXAKTDDXVVXZRC-UHFFFAOYSA-N
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Description

4,4’-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide) is an organic compound known for its unique structure and properties It is characterized by the presence of an azo group (phenyldiazenyl) and benzamide moieties connected through an oxybis linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide) typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,4’-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide) involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological targets. The benzamide moiety can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide) is unique due to its combination of an azo group and benzamide moieties linked through an oxybis linkage. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

304885-56-1

Molecular Formula

C38H28N6O3

Molecular Weight

616.7 g/mol

IUPAC Name

N-(4-phenyldiazenylphenyl)-4-[4-[(4-phenyldiazenylphenyl)carbamoyl]phenoxy]benzamide

InChI

InChI=1S/C38H28N6O3/c45-37(39-29-15-19-33(20-16-29)43-41-31-7-3-1-4-8-31)27-11-23-35(24-12-27)47-36-25-13-28(14-26-36)38(46)40-30-17-21-34(22-18-30)44-42-32-9-5-2-6-10-32/h1-26H,(H,39,45)(H,40,46)

InChI Key

HXAKTDDXVVXZRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=CC=CC=C6

Origin of Product

United States

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